N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide
Description
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-7(13)11-8-2-4-12(6-8)9-10-3-5-14-9/h3,5,8H,2,4,6H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYWWXPYLVUOBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(C1)C2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine moiety is typically synthesized via cyclization of 1,4-diamines or reduction of pyrrole derivatives. A prominent method involves the Hantzsch pyrrole synthesis, where α-haloketones react with ammonia or primary amines to form pyrrolidine precursors. For N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide, 3-aminopyrrolidine serves as the foundational intermediate. Recent advancements utilize enantioselective catalysis to produce chiral pyrrolidines, though racemic mixtures remain common in initial synthetic steps.
Thiazole Ring Construction
Thiazole formation relies on cyclocondensation between thioamides and α-halocarbonyl compounds. For example, 2-aminothiazole derivatives are synthesized via reaction of thiourea with α-bromoketones under microwave irradiation, achieving yields >80%. In the target compound, the thiazole ring is introduced at the pyrrolidine nitrogen using 2-bromoacetylthiazole intermediates. Patent data emphasize the use of antioxidants like L-ascorbic acid to suppress N-oxide impurities during thiazole synthesis.
Key Synthetic Routes to this compound
Route 1: Sequential Cyclization-Acetylation
This three-step protocol involves:
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Pyrrolidine-thiazole coupling : 3-Aminopyrrolidine reacts with 2-chlorothiazole in the presence of Pd(OAc)₂/XantPhos to form 1-(1,3-thiazol-2-yl)pyrrolidin-3-amine.
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Acetylation : The amine intermediate is treated with acetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base, yielding the acetamide.
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Purification : Silica gel chromatography (ethyl acetate/hexane, 3:1) isolates the product with >95% purity.
Key Data :
Route 2: One-Pot Tandem Synthesis
A streamlined approach combines thiazole formation and acetylation in a single reactor:
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Cyclocondensation : 3-Aminopyrrolidine, thiourea, and 2-bromoacetophenone react in acetonitrile under reflux to generate the thiazole-pyrrolidine hybrid.
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In-situ acetylation : Acetic anhydride is added directly to the reaction mixture, avoiding intermediate isolation.
Advantages :
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Reduced purification steps
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Higher overall yield (78–82%)
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Compatibility with microwave-assisted synthesis (30 minutes vs. 24 hours).
Optimization of Reaction Conditions
Catalytic Systems
Palladium catalysts (e.g., Pd₂(dba)₃) with XantPhos ligands enhance coupling efficiency between pyrrolidine and thiazole precursors. Alternative catalysts like CuI/1,10-phenanthroline show promise but require higher temperatures (110°C vs. 70°C).
Solvent and Temperature Effects
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Polar aprotic solvents (DMF, DMSO) improve thiazole cyclization but risk acetyl group hydrolysis.
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Nonpolar solvents (toluene, xylene) favor amide stability but slow reaction kinetics.
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Optimal temperature: 70–80°C for cyclization; 0–5°C for acetylation to minimize side reactions.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity. Common impurities include:
Industrial-Scale Production Considerations
Cost-Effective Raw Materials
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the pyrrolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or nucleophiles such as amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
a) N-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]acetamide (CAS: 118371-30-5)
- Structure : Replaces the pyrrolidine group with a pyridin-3-yl substituent on the thiazole ring.
- Its molecular weight (219.26 g/mol) is slightly lower than the target compound (225.31 g/mol) due to the absence of the pyrrolidine ring ().
b) N-[3-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide (CAS: 1880910-78-0)
- Structure : Features a methyl group at the 4-position of the thiazole ring.
- Its molecular weight (225.31 g/mol) matches the target compound, suggesting similar pharmacokinetic profiles ().
c) N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS: 338749-93-2)
- Structure: Incorporates a morpholino group and a 2-chlorophenyl substituent on the thiazole.
- Impact: The morpholino group enhances solubility via its oxygen atom, while the chlorophenyl group may engage in halogen bonding with biological targets ().
Variations in the Acetamide Side Chain
a) 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structure : Attaches a 2,6-dichlorophenyl group to the acetamide’s methylene carbon.
- Impact : The dichlorophenyl group facilitates π-π stacking interactions, as observed in its crystal structure (twist angle: 79.7° between thiazole and phenyl rings). This compound exhibits intermolecular N–H⋯N hydrogen bonding, stabilizing its solid-state packing ().
b) Compound 6a (N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide)
- Structure : Features a 4-hydroxy-3-methoxyphenyl substituent on the thiazole.
- Biological Activity: Acts as a non-selective COX-1/COX-2 inhibitor (IC₅₀: ~9–11 mM), with anti-inflammatory effects demonstrated in murine models ().
Heterocyclic Core Modifications
a) Thiadiazole Derivatives (e.g., N-[1-(5-Acetamido-3-acetyl-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-2-phenylethyl]acetamide)
Comparative Data Tables
Table 1: Structural and Physical Properties
Key Insights and Implications
- Electronic Effects : Thiazole rings with electron-withdrawing groups (e.g., chloro in ) enhance stability and target binding, while electron-donating groups (e.g., methyl in ) may improve bioavailability.
- Solubility: Morpholino () and pyridine () substituents increase solubility compared to purely hydrophobic analogs.
- Conformational Flexibility : The pyrrolidine ring in the target compound may offer superior adaptability in binding pockets compared to rigid aromatic systems ().
Biological Activity
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in drug development.
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This is often achieved through Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
- Formation of the Pyrrolidine Ring : The pyrrolidine structure can be synthesized using a Mannich reaction or cyclization methods involving appropriate amines.
- Acetamide Group Introduction : The acetamide moiety is introduced through acylation reactions.
These synthetic routes allow for the production of various derivatives, which can be screened for biological activity.
Biological Activities
This compound exhibits a range of biological activities:
1. Anticonvulsant Activity
Research indicates that thiazole derivatives possess anticonvulsant properties. For instance, compounds similar to this compound have shown significant efficacy in animal models, with median effective doses (ED50) indicating robust protective effects against seizures. One study reported a related analogue with an ED50 of 18.4 mg/kg and a protection index (PI) of 9.2, suggesting promising anticonvulsant potential .
2. Antitumor Activity
Thiazole-containing compounds have also been investigated for their anticancer properties. A derivative demonstrated notable cytotoxicity against various cancer cell lines with IC50 values less than that of doxorubicin, a standard chemotherapy agent . The presence of specific substituents on the thiazole ring was found to enhance activity significantly.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 13 | Jurkat (Bcl-2) | < 1.0 | |
| Compound 19 | A549 (lung adenocarcinoma) | < 10 |
3. Antimicrobial Activity
This compound and its analogues have exhibited antibacterial properties against various strains of bacteria. For example, thiazole derivatives were reported to have minimum inhibitory concentrations (MIC) ranging from 0.7 to 15.62 μg/mL against different bacterial species .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiazole and pyrrolidine rings can significantly influence biological activity:
- Substituents on the Thiazole Ring : Electron-withdrawing groups enhance antimicrobial activity.
- Pyrrolidine Modifications : The introduction of hydrophobic groups tends to improve anticonvulsant and anticancer activities.
Case Studies
Several case studies highlight the efficacy of this compound:
- Anticonvulsant Efficacy : In a controlled study involving PTZ-induced seizures in rodents, related compounds demonstrated a significant reduction in seizure duration and frequency.
- Anticancer Screening : In vitro assays showed that certain derivatives induced apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and Bcl-2 interactions.
Q & A
Q. What are the optimized synthetic routes for N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide, and how are reaction conditions tailored to maximize yield?
The synthesis typically involves multi-step reactions, including cyclization of thiazole-pyrrolidine precursors followed by acetylation. Key steps require precise control of temperature (e.g., reflux at 80–100°C), solvent selection (tetrahydrofuran or dimethyl sulfoxide for solubility), and reaction time (6–24 hours). Catalysts such as triethylamine or palladium-based systems may accelerate amide bond formation. Purification via column chromatography or recrystallization ensures >95% purity .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves the thiazole and pyrrolidine moieties, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies acetyl and amide functional groups. High-Performance Liquid Chromatography (HPLC) monitors purity (>95%), and X-ray crystallography (if crystals are obtainable) provides absolute stereochemical confirmation .
Q. What are common side reactions during synthesis, and how are they mitigated?
Competing acetylation at alternative nucleophilic sites (e.g., pyrrolidine nitrogen) can occur. Mitigation strategies include using acetyl chloride in stoichiometric ratios, inert atmospheres (N₂/Ar), and low-temperature conditions (0–5°C). Side products are removed via gradient elution in chromatography or selective precipitation .
Q. How do solvent and catalyst choices influence the efficiency of key reaction steps?
Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in cyclization reactions, while copper(I) catalysts (e.g., CuI) improve azide-alkyne click chemistry for thiazole ring formation. Solvent-free microwave-assisted synthesis may reduce reaction time by 50% .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data (e.g., twinned crystals) be resolved for this compound?
SHELXL refinement algorithms (via the SHELX suite) are employed to handle twinned data, with HKLF5 format integration for intensity merging. Anisotropic displacement parameters and twin law matrices (e.g., -h, -k, l) improve R-factor convergence. High-resolution datasets (≤1.0 Å) are prioritized to resolve disorder in the pyrrolidine ring .
Q. What computational strategies predict the compound’s biological targets and binding affinities?
Molecular docking (AutoDock Vina, Schrödinger Suite) screens against protein databases (PDB) using the compound’s 3D structure (optimized via DFT calculations). The PASS program predicts antimicrobial or kinase inhibitory activity, while Molecular Dynamics (MD) simulations (AMBER force fields) assess binding stability over 100-ns trajectories .
Q. How can reaction mechanisms for functional group modifications (e.g., thiazole ring substitution) be experimentally validated?
Isotopic labeling (e.g., ¹⁵N in the thiazole ring) combined with kinetic studies (stopped-flow UV-Vis) tracks intermediate formation. Electrospray Ionization Mass Spectrometry (ESI-MS) detects transient species, and Density Functional Theory (DFT) maps energy profiles for transition states .
Q. What in vitro assays evaluate the compound’s enzyme inhibition (e.g., kinases) and mechanistic action?
Competitive inhibition assays (e.g., ADP-Glo™ Kinase Assay) measure IC₅₀ values under varying ATP concentrations. Surface Plasmon Resonance (SPR) quantifies binding kinetics (kₐₙ, kₒff), while fluorescent probes (e.g., ANS displacement) confirm allosteric modulation. Confocal microscopy visualizes cellular uptake in cancer cell lines (e.g., NCI-H460) .
Q. How do structural modifications (e.g., substituent variation on the thiazole ring) impact bioactivity and selectivity?
Structure-Activity Relationship (SAR) studies compare analogs synthesized via Suzuki-Miyaura coupling (aryl boronic acids) or nucleophilic aromatic substitution (halothiazoles). IC₅₀ shifts in enzyme assays (e.g., 10-fold selectivity for EGFR over HER2) guide lead optimization. Co-crystallization with target proteins (e.g., cytochrome P450) reveals steric and electronic determinants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
